2-Methyl-L-tryptophan

CAS No.: 33468-32-5

Cat. No.: VC3804856

Molecular Formula: C12H14N2O2

Molecular Weight: 218.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 33468-32-5 |

|---|---|

| Molecular Formula | C12H14N2O2 |

| Molecular Weight | 218.25 g/mol |

| IUPAC Name | (2S)-2-amino-3-(2-methyl-1H-indol-3-yl)propanoic acid |

| Standard InChI | InChI=1S/C12H14N2O2/c1-7-9(6-10(13)12(15)16)8-4-2-3-5-11(8)14-7/h2-5,10,14H,6,13H2,1H3,(H,15,16)/t10-/m0/s1 |

| Standard InChI Key | BXJSOEWOQDVGJW-JTQLQIEISA-N |

| Isomeric SMILES | CC1=C(C2=CC=CC=C2N1)C[C@@H](C(=O)O)N |

| SMILES | CC1=C(C2=CC=CC=C2N1)CC(C(=O)O)N |

| Canonical SMILES | CC1=C(C2=CC=CC=C2N1)CC(C(=O)O)N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

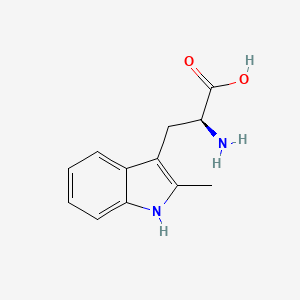

2-Methyl-L-tryptophan (CAS: 33468-32-5) is an L-tryptophan derivative with the molecular formula C₁₂H₁₄N₂O₂ and a molecular weight of 218.25 g/mol . Its IUPAC name, (S)-2-amino-3-(2-methyl-1H-indol-3-yl)propanoic acid, reflects the methyl group at the indole ring’s second position and the L-configuration of the amino acid backbone . The compound is also known by synonyms such as L-2-methyltryptophan and α-methyl-L-tryptophan, though the latter term is occasionally misapplied to isomers .

Structural Features

The indole ring’s methylation at position 2 distinguishes 2-MeTrp from other tryptophan derivatives. This substitution alters electronic properties, reducing the ring’s electron density and influencing interactions with enzymes like tryptophanase . Nuclear magnetic resonance (NMR) spectra confirm the methyl group’s presence through characteristic shifts in the indole proton environment, while mass spectrometry data (GC-MS) validate its molecular weight . X-ray crystallography and 3D conformational analyses further reveal that the methyl group induces steric hindrance, affecting substrate binding in enzymatic reactions .

Table 1: Key Structural Identifiers of 2-Methyl-L-Tryptophan

| Property | Value | Source |

|---|---|---|

| CAS Number | 33468-32-5 | |

| Molecular Formula | C₁₂H₁₄N₂O₂ | |

| Molecular Weight | 218.25 g/mol | |

| IUPAC Name | (S)-2-amino-3-(2-methyl-1H-indol-3-yl)propanoic acid | |

| SMILES Notation | NC@@HC(O)=O |

Physicochemical Properties

Thermal and Solubility Profiles

2-MeTrp is a hygroscopic solid with a melting point of 168–172°C and a predicted boiling point of 444.0±35.0°C . Its density is estimated at 1.314±0.06 g/cm³, and it exhibits limited solubility in polar solvents:

The compound’s pKa of 2.34±0.10 suggests protonation of the α-amino group under physiological conditions, influencing its behavior in biological systems .

Biosynthesis and Enzymatic Processing

Tryptophanase-Catalyzed Synthesis

Contrary to early assumptions, tryptophanase can catalyze 2-MeTrp synthesis via two pathways:

-

From 2-methylindole and L-serine:

-

From 2-methylindole, pyruvate, and ammonium:

Kinetic studies using deuterated substrates reveal a primary isotope effect (), indicating α-proton removal as the rate-limiting step .

Role in Thiostrepton Biosynthesis

In Streptomyces spp., 2-MeTrp undergoes a novel ring expansion to form quinaldic acid (QA), a component of the antibiotic thiostrepton . Key steps include:

-

Transamination by TsrA: A pyridoxal-5′-phosphate (PLP)-dependent enzyme that deaminates 2-MeTrp, forming a reactive α-keto intermediate.

-

Oxygenation by TsrE: A flavoprotein that introduces an oxygen atom, triggering C2–N1 bond cleavage and recyclization into a quinoline skeleton.

This tandem action exemplifies nature’s strategy for indole functionalization, enabling bioactive molecule synthesis .

Biomedical Applications

Serotonin Synthesis Tracer

Radiolabeled [¹¹C]-α-methyl-L-tryptophan (AMT) serves as a PET tracer to measure serotonin synthesis rates in vivo. Unlike natural tryptophan, AMT resists catabolism by tryptophan hydroxylase, accumulating in serotonergic neurons . Clinical studies utilize AMT to assess disorders like depression and epilepsy, where serotonin dysregulation is implicated .

Table 2: Pharmacokinetic Parameters of [¹¹C]-AMT in Primates

| Parameter | Value | Method |

|---|---|---|

| Net Influx Constant () | 0.18 μL/min/mL | Patlak analysis |

| Lumped Constant (LC) | 0.18 | Kinetic modeling |

| Half-life | 20.1 min | Plasma clearance |

Microbial Metabolite Interactions

As a bacterial metabolite, 2-MeTrp influences gut microbiota-host crosstalk. In Daphnia pulex and Trypanosoma brucei, it modulates indole signaling pathways, potentially affecting host immune responses .

Research Frontiers and Unresolved Questions

Enzymatic Specificity

Why does tryptophanase accept 2-MeTrp despite steric hindrance? Structural studies propose conformational flexibility in the enzyme’s active site, accommodating methylated substrates .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume